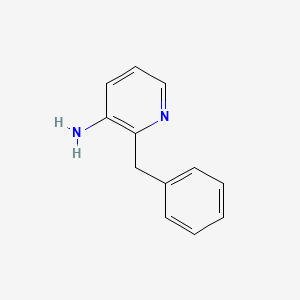

2-Benzylpyridin-3-amine

描述

Significance in Organic Synthesis and Coordination Chemistry

In organic synthesis, pyridine (B92270) amines serve as versatile building blocks and intermediates. The nitrogen atom in the pyridine ring and the exocyclic amine group offer multiple reactive sites for further functionalization, enabling the construction of complex molecular architectures. They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

In the realm of coordination chemistry, pyridine amines are highly valued as ligands. The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to a metal center to form stable coordination complexes. These complexes are integral to the development of catalysts for a variety of organic transformations, as well as the creation of novel materials with unique electronic and magnetic properties. The electronic properties of the pyridine ring can be readily tuned by the introduction of various substituents, which in turn influences the properties of the resulting metal complexes.

Benzyl-Substituted Pyridine Derivatives: A Focus in Academic Research

The introduction of a benzyl (B1604629) group to a pyridine ring adds another layer of structural complexity and potential functionality. The benzyl moiety, with its aromatic ring, can engage in π-stacking interactions and provides a handle for further chemical modifications. Research into benzyl-substituted pyridine derivatives has revealed a broad spectrum of applications.

For instance, these derivatives are key components in the development of novel therapeutic agents. Their ability to interact with biological targets has led to their investigation in various medicinal chemistry programs. Furthermore, benzyl-substituted pyridines have been employed as ligands in catalysis, influencing the selectivity and activity of metal-based catalysts. The steric and electronic effects of the benzyl group can play a crucial role in controlling the outcome of catalytic reactions.

The Case for Dedicated Research on 2-Benzylpyridin-3-amine

While the broader classes of pyridine amines and benzyl-substituted pyridines are well-established in chemical research, the specific isomer this compound has garnered focused attention due to its unique structural features and potential applications. The arrangement of the benzyl group at the 2-position and the amine at the 3-position creates a distinct chemical environment that sets it apart from its isomers.

Recent research and patent literature have highlighted the potential of this scaffold in medicinal chemistry. For example, derivatives of N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine have been investigated as potent and selective agonists for the somatostatin (B550006) receptor 4 (SSTR4), a target implicated in neurological disorders such as Alzheimer's disease. google.com This suggests that the this compound core may serve as a valuable pharmacophore for the design of new central nervous system-acting drugs.

Furthermore, the synthesis and biological evaluation of related structures, such as 2-amino-5-aryl-3-benzylthiopyridine derivatives as potent c-Met inhibitors, underscore the potential of this substitution pattern in developing anticancer agents. nih.gov The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibition can disrupt cancer cell proliferation and metastasis.

The synthesis of this compound and its derivatives can be approached through various modern synthetic methodologies. Techniques such as the Buchwald-Hartwig amination and ruthenium-catalyzed direct sp3 arylation of benzylic amines offer efficient routes to this class of compounds. acs.org The availability of robust synthetic methods is crucial for enabling extensive structure-activity relationship (SAR) studies and the exploration of its full potential in various applications.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 61338-02-1 | bldpharm.com |

| Molecular Formula | C12H12N2 | bldpharm.com |

| Molecular Weight | 184.24 g/mol | bldpharm.com |

The unique substitution pattern of this compound, coupled with the promising biological activities of its close analogs, provides a strong rationale for its continued and dedicated investigation. Future research is expected to further elucidate its role as a versatile building block in organic synthesis, a privileged scaffold in medicinal chemistry, and a valuable ligand in coordination chemistry and catalysis.

Structure

3D Structure

属性

IUPAC Name |

2-benzylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRILBXMVAYPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596796 | |

| Record name | 2-Benzylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-02-1 | |

| Record name | 2-Benzylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylpyridin 3 Amine

Established Synthetic Pathways

Established methods for the synthesis of 2-Benzylpyridin-3-amine and related structures often rely on classical condensation reactions or the functionalization of pre-existing pyridine (B92270) rings. acs.orgnih.gov

Direct Synthesis Approaches for this compound

Direct synthesis of this compound can be challenging. One conceptual approach involves the de-novo construction of the pyridine ring. Organocatalyzed, formal (3+3) cycloaddition reactions between readily available enamines and α,β-unsaturated aldehydes or ketones can produce highly substituted pyridines. acs.org For instance, a multi-step process involving a formal (3+3) cycloaddition, followed by hydrolysis and a Hofmann rearrangement, has been demonstrated for the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key intermediate for the drug sotorasib. acs.org This methodology offers a pathway to various tri- or tetrasubstituted pyridines, which could be adapted for this compound.

Another strategy involves the modification of existing pyridine structures. For example, a metal-free synthesis of benzylpyridines has been achieved through the deoxygenation of the corresponding secondary alcohols using aqueous hydroiodic acid in acetic acid. rsc.orgrsc.org This method was successfully applied to synthesize 2-, 3-, and 4-benzylpyridine (B57826) derivatives. rsc.org

Analogous Synthetic Strategies Adaptable to this compound Derivatives

Many synthetic strategies, while not directly reported for this compound, are highly adaptable for its derivatives. The synthesis of aminopyridines can be accomplished through a transition metal-free C-N bond forming reaction between a chloropyridine and an amide under reflux conditions. scielo.br This method avoids the need for expensive catalysts and harsh conditions. scielo.br

Furthermore, the synthesis of various 3-aminopyridine (B143674) derivatives has been achieved for their potential as central nicotinic acetylcholine (B1216132) receptor ligands. thieme-connect.comnih.gov These syntheses often involve the coupling of a suitable Boc-amino acid with a pyridylamine, followed by reduction of the resulting amide. thieme-connect.com

Innovative Synthetic Route Development

Recent advancements in synthetic organic chemistry have opened new avenues for the efficient construction of complex molecules like this compound.

Cross-Coupling Reaction Methodologies for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation:

The Negishi coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been used to synthesize fluorinated analogs of 2-benzylpyridine (B1664053). tandfonline.com This highlights the utility of cross-coupling for introducing the benzyl (B1604629) group. Palladium-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides also provide a route to functionalized pyridines. researchgate.net Another innovative approach is the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a cascade reaction to form highly substituted pyridines. nih.govorganic-chemistry.org

C-N Bond Formation:

The formation of the C-N bond to introduce the amine group is equally critical. Palladium-catalyzed C-N bond formation is a well-established method for synthesizing aminopyridines. acs.org A transition metal-free approach involves the reaction of chloropyridines with amides. scielo.brresearchgate.net Additionally, photocatalyzed intermolecular C-N bond formation has been explored for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, suggesting potential for forming the 3-amino group under mild conditions. bond.edu.au

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a versatile and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. harvard.eduwikipedia.org This method can be applied to introduce the amino group onto a pre-functionalized benzylpyridine core.

While direct reductive amination of a suitable keto-substituted benzylpyridine could yield the target compound, the reactivity of the pyridine ring and potential for side reactions must be considered. nih.gov The choice of reducing agent is crucial, with reagents like sodium triacetoxyborohydride (B8407120) being highly selective for the reduction of the intermediate imine. harvard.edu A deprotection/alkylation protocol mediated by trifluoroacetic acid has been developed for the synthesis of N-substituted-3-amino-4-halopyridines, demonstrating the feasibility of reductive amination in complex pyridine systems. nih.gov

Alkylation Reactions for Pyridine Ring Functionalization

Direct functionalization of the pyridine ring through alkylation presents another synthetic strategy. The Friedel-Crafts alkylation of pyridine is often challenging due to the deactivating effect of the nitrogen atom, which can lead to addition at the nitrogen instead. wikipedia.org However, under specific conditions, such as using a strong acid catalyst, alkylation at the carbon atoms can be achieved. google.com

More recent methods have focused on overcoming these challenges. For instance, a simple maleate-derived blocking group can direct Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring. nih.govacs.org While this is for the 4-position, it illustrates the potential of using directing groups for regioselective functionalization. Furthermore, a redox-neutral dearomatization-rearomatization strategy has been developed for the para-selective C-H functionalization of pyridines via oxazino pyridine intermediates under acidic conditions. acs.org

Below is a table summarizing various synthetic approaches that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Transformation | Reagents/Conditions | Potential Application for this compound |

| De Novo Ring Synthesis | (3+3) Cycloaddition | Enamines, α,β-unsaturated aldehydes/ketones, organocatalyst | Construction of the substituted pyridine core. |

| Cross-Coupling | Negishi Coupling | Benzylzinc reagent, 2-halo-3-aminopyridine, Pd or Ni catalyst | Introduction of the benzyl group. |

| Cross-Coupling | C-N Amination | 2-Benzyl-3-halopyridine, amine source, Pd catalyst or base | Introduction of the amino group. |

| Reductive Amination | Imine formation and reduction | 2-Benzyl-3-ketopyridine, ammonia (B1221849), reducing agent (e.g., NaBH(OAc)₃) | Formation of the 3-amino group. |

| C-H Functionalization | Directed Alkylation | Pyridine derivative, alkylating agent, directing group/catalyst | Introduction of the benzyl group at the 2-position. |

Metal-Free Approaches to Benzylpyridine Scaffolds

The synthesis of benzylpyridine frameworks without the use of transition metal catalysts is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. Several strategies have been developed that circumvent the need for traditional metal-catalyzed cross-coupling reactions.

One prominent method involves the deoxygenation of precursor molecules. For instance, an efficient and practical synthesis of benzylpyridine derivatives has been achieved using aqueous hydroiodic acid (HI) in acetic acid. researchgate.net This approach facilitates the deoxygenation of aryl(pyridin-2-yl)methanol precursors to form the desired benzylpyridine scaffold. researchgate.net A similar reductive deoxygenation can be accomplished using phosphorus tribromide (PBr₃). researchgate.net

Another innovative metal-free strategy involves the reaction of heteroaromatic N-oxides. In one such method, 2-benzylpyridine N-oxides, which possess less acidic α-protons, have been used as pronucleophiles in enantioselective Mannich-type reactions catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase. researchgate.net While this method is stereoselective, it requires the pre-formation of the N-oxide.

Furthermore, catalyst-free methods are emerging for the synthesis of related aminopyridine structures. One such approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines under mild conditions, either neat or in a solvent like DMSO, to yield 2-aminopyridines. nih.gov Additionally, oxidative amidation reactions using hydrogen peroxide as an oxidant can form amide bonds between pyrazole (B372694) carbaldehydes and 2-aminopyridines, demonstrating a metal-free pathway to complex amide conjugates. beilstein-journals.org

Table 1: Summary of Selected Metal-Free Synthetic Approaches for Benzylpyridine and Aminopyridine Scaffolds

| Method | Key Reagents/Catalyst | Precursor Type | General Application | Reference |

|---|---|---|---|---|

| HI-Mediated Deoxygenation | Aqueous Hydroiodic Acid (HI), Acetic Acid | Aryl(pyridin-2-yl)methanol | Formation of benzylpyridine core by reduction of benzylic alcohol. | researchgate.net |

| PBr₃-Mediated Deoxygenation | Phosphorus Tribromide (PBr₃) | Arylpyridinemethanol | Reductive conversion of benzylic alcohol to benzyl group. | researchgate.net |

| Organosuperbase Catalysis | Chiral Bis(guanidino)iminophosphorane | 2-Benzylpyridine N-oxide, N-Boc imine | Enantioselective direct Mannich-type reactions. | researchgate.net |

| Thiazolopyridinium Ring Opening | Primary or Secondary Amine | Dihydrothiazolopyridinium salt | Catalyst-free synthesis of 2-aminopyridines. | nih.gov |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Detailed experimental studies focused on the optimization of reaction conditions specifically for the synthesis of this compound (CAS 61338-02-1) are not extensively documented in publicly available literature. However, the principles of reaction optimization are universal, and insights can be drawn from studies on closely related isomers and analogous transformations. The optimization process for any synthetic route to this compound would invariably involve the systematic variation of several key parameters to maximize product yield and minimize reaction time and by-product formation.

Key parameters that require careful optimization include the choice of catalyst, base, solvent, reaction temperature, and concentration. For instance, in the synthesis of N-benzylpyridin-3-amine via N-alkylation of 3-aminopyridine with benzyl alcohol, a study demonstrated the critical role of the base and temperature. rsc.org Similarly, copper-catalyzed aerobic oxidation of 2-benzylpyridine N-oxides showed that catalyst loading, temperature, and substrate concentration significantly impact yield and selectivity, with lower concentrations sometimes favoring the desired product. uantwerpen.be In Goldberg reactions to form N-benzylpyridin-2-amine, parameters such as the ligand-to-copper ratio, base (e.g., K₃PO₄), and solvent were shown to be crucial for achieving high yields.

A systematic approach, such as a Design of Experiments (DoE) or a one-factor-at-a-time (OFAT) method, would be employed to fine-tune the synthesis of this compound. This would involve screening various conditions to understand their individual and interactive effects on the reaction outcome.

Table 2: Key Parameters for Optimization in Benzylpyridine Synthesis

| Parameter | Typical Variables Screened | Potential Impact on Reaction | Reference (from related syntheses) |

|---|---|---|---|

| Base | Inorganic (K₂CO₃, K₃PO₄, Cs₂CO₃) or Organic (DBU, Et₃N) or Strong (KOtBu, NaH) | Affects rate of deprotonation, substrate stability, and side reactions. | nih.govrsc.org |

| Solvent | Aprotic (Toluene, Dioxane, DMF) or Polar Aprotic (DMSO, Acetonitrile) | Influences solubility of reagents, reaction temperature range, and reaction mechanism. | researchgate.netuantwerpen.be |

| Temperature | Room Temperature to Reflux (e.g., 25 °C to 140 °C) | Controls reaction rate; higher temperatures can increase conversion but may also promote decomposition or side reactions. | rsc.orguantwerpen.beresearchgate.net |

| Catalyst/Reagent Loading | Typically 1-10 mol% for catalysts | Impacts reaction rate and cost. For reagents, stoichiometry affects conversion and by-product formation. | uantwerpen.be |

Scalability and Efficiency Considerations in Synthetic Protocols

The transition of a synthetic protocol from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and economic viability. For the synthesis of this compound, key considerations would include the cost and availability of starting materials, the atom economy of the chosen route, the safety of the reaction conditions (e.g., avoiding explosive or highly toxic reagents), and the ease of product purification.

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. scielo.br Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for higher throughput. scielo.bracs.org Methodologies like the metal-catalyzed oxidation of 2-benzylpyridines have been adapted to gas-liquid continuous flow protocols, demonstrating the potential for safer and more efficient large-scale production. scielo.br The use of immobilized catalysts in packed-bed reactors within a flow system can also simplify product purification and enable catalyst recycling, further improving the efficiency and scalability of the synthesis. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Processing for Pyridine Functionalization

| Consideration | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat and mass transfer. | scielo.bracs.org |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the system for longer periods ("scaling-out") or using larger reactors. | scielo.br |

| Process Control | Difficult to precisely control temperature and mixing, especially in large vessels. | Excellent control over temperature, pressure, and residence time. | scielo.br |

| Throughput & Efficiency | Can be limited by reaction/workup time and vessel size. One-pot methods improve efficiency. | Can offer higher throughput and space-time yields. Enables automation. | acs.org |

Chemical Reactivity and Transformation Studies of 2 Benzylpyridin 3 Amine

Fundamental Reaction Types of 2-Benzylpyridin-3-amine

The reactivity of this compound can be categorized based on the specific part of the molecule undergoing transformation.

The pyridine (B92270) ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. libretexts.org This effect is somewhat modulated by the presence of the amino and benzyl (B1604629) substituents. The amino group at the 3-position is an activating group, while the benzyl group at the 2-position is weakly activating.

Electrophilic attack on the pyridine ring typically occurs at the C-3 position. libretexts.org However, in the case of this compound, the 3-position is already occupied. Therefore, electrophilic substitution is expected to be challenging and may require harsh reaction conditions. When such reactions do occur, the substitution pattern will be directed by the combined influence of the existing substituents. Halogenation and nitration are common electrophilic aromatic substitution reactions, though they proceed with more difficulty on pyridine rings compared to benzene (B151609). libretexts.orgmasterorganicchemistry.com For instance, the nitration of pyridine itself gives a very low yield. libretexts.org

The low reactivity of pyridine towards electrophilic aromatic substitution is attributed to the formation of a positively charged complex between the basic nitrogen atom and the incoming electrophile, which further deactivates the ring. libretexts.org

The primary amine group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations. As a nucleophile, it can readily react with a range of electrophiles.

Acylation: Primary amines react with acid chlorides and acid anhydrides to form amides. lumenlearning.comlibretexts.org This reaction is typically rapid at room temperature. libretexts.org For example, the reaction of this compound with an acid chloride would yield the corresponding N-(2-benzylpyridin-3-yl)amide.

Alkylation: The primary amine can be alkylated by alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts. libretexts.orgmnstate.edulibretexts.org

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. lumenlearning.com These salts are versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions. While aliphatic diazonium salts are highly unstable, aromatic diazonium salts are more stable at low temperatures (0–5 °C). lumenlearning.com

Imine Formation: Primary amines react with aldehydes and ketones to form imines. lumenlearning.com This reaction is reversible and acid-catalyzed. libretexts.org

The basicity of the amine is influenced by the electronic properties of the pyridine ring. The sp²-hybridized nitrogen in the pyridine ring is less basic than an sp³-hybridized nitrogen in an alkylamine. libretexts.org

The benzylic methylene (B1212753) group (-CH₂-) in this compound is activated by the adjacent phenyl and pyridyl rings, making it susceptible to a range of reactions, particularly oxidation and C-H functionalization.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. beilstein-journals.orgresearchgate.netpsu.edu Copper or iron catalysts with molecular oxygen as the oxidant have been successfully employed for the oxidation of the methylene group in 2- and 4-benzylpyridines. beilstein-journals.orgresearchgate.netpsu.edu The N-oxide of the pyridine ring can also act as a built-in activator for this oxidation. uantwerpen.be

C-H Activation and Functionalization: The benzylic C-H bonds can be activated by transition metal catalysts, such as palladium and ruthenium, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.org This allows for direct arylation, alkylation, and other coupling reactions at the benzylic position. For instance, ruthenium-catalyzed direct arylation of benzylic amines with arylboronates has been demonstrated, where a pyridine directing group facilitates the C-H activation. acs.org

The reactivity of the benzylic position can be influenced by substituents on both the pyridine and phenyl rings.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies.

Mechanistic studies often involve a combination of experimental techniques and computational calculations.

Radical Intermediates: In some transformations, such as certain C-H functionalization reactions, radical intermediates play a key role. For example, a zinc(II)-stabilized radical-ligand has been shown to abstract a hydrogen atom from the benzylic position of N-benzylpyridin-2-amine, forming a benzylic radical intermediate. researchgate.netresearchgate.net This intermediate can then undergo further reactions, such as addition to an alkyne, leading to the formation of more complex heterocyclic structures. researchgate.net

Carbocation Intermediates: In electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring leads to the formation of a carbocation intermediate, often referred to as a sigma complex or benzenium ion. libretexts.orgmasterorganicchemistry.com The stability of this intermediate influences the rate and regioselectivity of the reaction. The regeneration of the aromatic system through the loss of a proton is a strong thermodynamic driving force. masterorganicchemistry.com

Organometallic Intermediates: In transition metal-catalyzed reactions, the formation of organometallic intermediates is central to the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, oxidative addition, transmetalation, and reductive elimination are key elementary steps involving palladium intermediates.

Controlling the regioselectivity and stereoselectivity of reactions is a major focus in synthetic chemistry.

Regioselectivity in Electrophilic Aromatic Substitution: The position of electrophilic attack on the pyridine ring is governed by the electronic effects of the existing substituents. As mentioned, electrophilic substitution on pyridine itself preferentially occurs at the 3-position. libretexts.org For substituted pyridines, the directing effects of all substituents must be considered.

Regioselectivity in C-H Functionalization: The use of directing groups can provide excellent control over the site of C-H activation. In the context of benzylic C-H functionalization, the pyridine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond. The presence of a substituent at the 3-position of the pyridine ring has been shown to influence the conformation of the substrate and favor C-H activation at the benzylic position. acs.org

Stereoselectivity: When new stereocenters are formed during a reaction, controlling the stereochemical outcome is essential. This is often achieved through the use of chiral catalysts or auxiliaries. For instance, enantioselective direct Mannich-type reactions of 2-benzylpyridine (B1664053) N-oxides have been achieved using a chiral bis(guanidino)iminophosphorane organosuperbase catalyst, indicating that the N-oxide moiety plays a crucial role in achieving high stereoselectivity. researchgate.net

Table of Reaction Conditions for Related Compounds

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Benzylic Oxidation | 2-Benzylpyridine | CuI (5 mol%), DMSO, O₂ balloon, 120°C, 24h | 2-Benzoylpyridine | 64% | uantwerpen.be |

| Benzylic Oxidation | 4-Benzylpyridine (B57826) | FeCl₂·4H₂O, O₂, standard conditions | 4-Benzoylpyridine | Moderate to good | psu.edu |

| Direct Arylation | N-Benzyl-3-methylpyridin-2-amine | Phenylboronic acid ester, Ru₃(CO)₁₂ (5 mol%), pinacolone | N-(1,2-Diphenylethyl)-3-methylpyridin-2-amine | 64% | acs.org |

| Amide Formation | Primary Amine | Acid Chloride | N-Substituted Amide | High | libretexts.org |

| Imine Formation | Primary Amine | Aldehyde or Ketone, H⁺ | Imine | - | lumenlearning.com |

Development of Novel Derivatization Strategies

The structural framework of this compound, featuring a primary aromatic amine, a pyridine ring, and a benzylic methylene group, offers multiple sites for chemical modification. This versatility has spurred the development of various derivatization strategies aimed at creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. Research efforts have focused on exploiting the reactivity of the amine and the benzylic C-H bonds to introduce new functional groups and build complex molecular architectures.

Functionalization for Scaffold Diversification

The diversification of the this compound scaffold is primarily achieved through reactions targeting the amino group, the benzylic position, and the pyridine ring itself. These modifications allow for systematic exploration of structure-activity relationships and the fine-tuning of molecular properties.

One common strategy involves the transformation of the primary amino group. For instance, the amine can readily participate in condensation reactions with aldehydes to form Schiff bases (imines). A notable example is the reaction of a 4-phenoxypyridin-3-amine (B2553454) derivative with 2-(prop-2-yn-1-yloxy)benzaldehyde. nih.govethz.ch The resulting imine, 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzylidene)pyridin-3-amine, is then typically reduced in the subsequent step to yield the corresponding secondary amine. nih.govethz.ch This two-step process effectively introduces a substituted benzyl group onto the nitrogen atom, providing a "clickable" alkyne functionality for further conjugation. nih.govethz.ch The amine can also undergo acylation to form amides, such as N-(4-phenoxypyridin-3-yl)-N-(2-(prop-2-yn-1-yloxy)benzyl)acetamide, which further diversifies the scaffold. ethz.ch

Another key approach to scaffold diversification is the direct functionalization of the benzylic C(sp³)–H bonds. This method offers an atom-economical route to introduce complexity without pre-functionalization. Ruthenium-catalyzed direct arylation has been shown to be effective for the benzylic position of related N-benzylpyridine derivatives. acs.org In these reactions, the pyridine nitrogen acts as a directing group, guiding the catalyst to activate the benzylic C-H bond for coupling with arylboronates. acs.org This strategy allows for the introduction of various aryl groups at the benzylic carbon, significantly expanding the accessible chemical space. While much of the work has focused on the 2-aminopyridine (B139424) isomer, the principles are applicable to the 3-amino scaffold. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for synthesizing the core structure itself and its analogs. nih.gov By reacting various 2-halopyridines with N-alkyl-O-protected hydroxylamines, researchers have developed synthetic routes to N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.gov This methodology has been extended to the synthesis of the corresponding pyridin-3-yl isomer, demonstrating that cross-coupling can be used to construct the C-N bond at the 3-position of the pyridine ring, albeit sometimes with lower efficiency compared to the 2-position. nih.gov This approach allows for variation in both the pyridine and the benzylamine (B48309) fragments before they are joined.

The following table summarizes selected derivatization strategies for pyridin-amine scaffolds.

| Reaction Type | Reagents & Conditions | Product Type | Ref |

| Schiff Base Formation | Aldehyde, Toluene (B28343), Reflux | Imine | nih.gov, ethz.ch |

| Imine Reduction | Sodium Borohydride (NaBH₄), Methanol | Secondary Amine | nih.gov, ethz.ch |

| Acetylation | Acylating agent | Amide | ethz.ch |

| Direct C-H Arylation | Arylboronate, Ru₃(CO)₁₂, Pinacolone | Arylated Benzylpyridine | acs.org |

| Buchwald-Hartwig Amination | 2-Halopyridine, Benzylamine derivative, Pd(0) catalyst | N-Benzylpyridin-amine | nih.gov |

Tandem Reaction Sequences Incorporating this compound

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient and sustainable pathway to complex molecules from simple precursors. The this compound scaffold is a valuable building block in such sequences.

A straightforward example of a tandem process is the one-pot synthesis of N-substituted benzylpyridin-3-amines. This sequence begins with the formation of an imine through the condensation of this compound (or a substituted variant) with an aldehyde, followed by in-situ reduction of the C=N double bond. A study demonstrated the synthesis of 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine from the corresponding imine, which was formed and then reduced in a subsequent step using sodium borohydride. nih.govethz.ch Combining these two steps into a one-pot reductive amination procedure is a common and efficient tandem strategy.

More complex tandem sequences involve cyclization reactions. Inspired by methodologies developed for the isomeric N-benzylpyridin-2-amines, tandem reactions can be envisioned for the 3-amino isomer. For example, a zinc-stabilized radical-ligand system has been used to achieve a tandem cyclization of N-benzylpyridin-2-amines with terminal alkynes. researchgate.net This process involves a radical-type C(sp³)–H activation at the benzylic position, addition to the alkyne, and subsequent intramolecular nucleophilic attack by the pyridine nitrogen to form imidazo[1,2-a]pyridines. researchgate.net The application of similar radical-mediated tandem C-H functionalization/cyclization cascades to this compound could potentially lead to novel fused heterocyclic systems.

Another well-established tandem approach for related scaffolds is the multi-component reaction (MCR). Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne are known to produce substituted imidazo[1,2-a]pyridines, often using a copper-manganese (B8546573) bimetallic catalyst. researchgate.net Adapting such MCRs to the this compound framework could provide rapid access to a library of structurally complex derivatives through the simultaneous formation of multiple chemical bonds.

The table below outlines conceptual tandem reaction sequences based on established chemistry for related scaffolds.

| Tandem Sequence | Key Steps | Potential Product Scaffold | Ref (Analogous Systems) |

| Reductive Amination | Imine formation -> In-situ Reduction | N-substituted-2-benzylpyridin-3-amine | nih.gov, ethz.ch |

| Radical C-H Functionalization/Cyclization | Benzylic C-H abstraction -> Radical addition to alkyne -> Cyclization | Fused Pyridine Heterocycles | researchgate.net |

| Three-Component Reaction (A³ Coupling) | Coupling of amine, aldehyde, and alkyne -> Cycloisomerization | Fused Pyridine Heterocycles (e.g., Imidazopyridines) | researchgate.net |

These strategies highlight the potential of this compound as a versatile building block in constructing diverse and complex molecular entities through innovative functionalization and tandem reaction pathways.

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

Despite the extensive research into pyridine-based ligands and their metal complexes, a comprehensive investigation into the coordination chemistry and catalytic applications of the specific compound This compound appears to be a notable gap in the scientific literature. Extensive searches of chemical databases and scholarly articles have yielded minimal specific information on the synthesis of its metal complexes, its coordination behavior, or its potential as a catalyst.

While the broader family of aminopyridines and benzyl-substituted pyridines are well-documented as versatile ligands in coordination chemistry, the unique structural arrangement of a benzyl group at the 2-position and an amine group at the 3-position of the pyridine ring in this compound presents a largely unwritten chapter in the field.

Insights from Related Compounds

Although direct studies on this compound are scarce, the coordination chemistry of related molecules can offer some predictive insights. For instance, 3-aminopyridine (B143674) is known to coordinate to metal centers primarily through the pyridyl nitrogen atom, though coordination via the amino group or bridging between two metal centers has also been observed. scirp.orgresearchgate.net The presence of the benzyl group at the adjacent 2-position in this compound would introduce significant steric bulk, which could influence its coordination mode and the geometry of any resulting metal complexes.

A Glimpse into Complex Scaffolds

A notable, albeit indirect, finding involves a complex indium compound, 2-amino-1-[Me₂(TMEDA)]-4-amino-3,5-diphenyl-6-benzylpyridine . acs.org This molecule, formed from the trimerization of phenylacetonitrile, incorporates a benzyl-substituted aminopyridine unit within a larger, more complex ligand framework. This suggests that the structural motif of this compound can be incorporated into stable coordination structures, but it does not provide data on the coordination behavior of the simple, isolated ligand.

The Path Forward: An Open Field for Research

The current lack of specific research on the coordination chemistry and catalytic applications of this compound highlights a promising area for future investigation. The synthesis and characterization of its transition metal complexes would be the first step in mapping its coordination behavior. Key questions to be addressed would include:

Coordination Modes: Does this compound act as a monodentate, bidentate, or bridging ligand? How does the interplay between the pyridyl nitrogen and the amine nitrogen influence its binding to different metal ions?

Influence of the Benzyl Group: What steric and electronic effects does the benzyl group at the 2-position impose on the resulting metal complexes?

Catalytic Potential: Could metal complexes of this compound exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation, similar to other pyridine-based catalysts?

Coordination Chemistry and Ligand Design with 2 Benzylpyridin 3 Amine

Catalytic Applications of 2-Benzylpyridin-3-amine Metal Complexes

Exploration of Homogeneous Catalysis Paradigms

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. researchgate.net The efficacy of a homogeneous catalyst is often dictated by the nature of the ligands coordinated to the metal center. Ligands containing both phosphorus and nitrogen donor atoms have been extensively studied for their ability to stabilize various oxidation states and geometries of metal complexes during a catalytic cycle. researchgate.net While this compound is a P,N-ligand, its N,N'-donor sites, comprising the pyridine (B92270) nitrogen and the exocyclic amino group, allow it to form stable complexes with a variety of transition metals, making it a candidate for numerous catalytic reactions. lookchem.comiucr.org

The application of related aminopyridine ligands in catalysis is well-documented. For instance, copper(I) chloride complexed with various aminopyridine isomers has been shown to be an effective catalyst system for the oxidative coupling of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE). mdpi.com The position of the amino group on the pyridine ring significantly impacts the catalytic activity, with 4-aminopyridine (B3432731) showing the highest reaction rate due to a combination of electronic effects and minimal steric hindrance. mdpi.com In contrast, 2-aminopyridine (B139424) showed no catalytic activity, which was attributed to the steric hindrance caused by the amino group at the ortho position, impeding the approach of the substrate to the copper center. mdpi.com

For this compound, the amino group is at the 3-position, which would likely result in less steric hindrance compared to the 2-position, potentially allowing for substrate coordination. The benzyl (B1604629) group at the 2-position, however, introduces significant steric bulk that could influence the coordination geometry and the accessibility of the metal center. This steric influence can be a tool for controlling selectivity in catalytic reactions. The exploration of this compound in homogeneous catalysis would involve synthesizing its complexes with various transition metals like ruthenium, rhodium, palladium, and copper, which are known to be active in a wide range of transformations, including hydrogenation, cross-coupling, and C-H activation reactions. nih.govrsc.org

Illustrative catalytic reactions where this compound could be employed as a ligand are presented in the table below. The hypothetical data is based on typical results observed for similar catalytic systems.

| Catalytic Reaction | Metal Center | Hypothetical Yield (%) | Hypothetical Selectivity (%) | Reference Catalyst System |

|---|---|---|---|---|

| Hydrogenation of Ketones | Ruthenium(II) | 95 | >99 (to alcohol) | Ru-PNN pincer complexes mdpi.com |

| Suzuki-Miyaura Cross-Coupling | Palladium(0) | 88 | >98 (cross-coupled product) | Pd complexes with N-donor ligands nih.gov |

| C-H Arylation | Rhodium(III) | 75 | >95 (ortho-arylation) | Rh(III) with N-aryl-2-aminopyridines rsc.org |

Ligand Effects on Catalytic Performance and Selectivity

The performance of a metal-based catalyst is intricately linked to the electronic and steric properties of its coordinated ligands. This "ligand effect" is a central concept in the design of catalysts with high activity and selectivity. nih.gov The amine group and the benzyl substituent on the this compound scaffold are expected to exert significant influence on the catalytic behavior of its metal complexes.

The electronic nature of the ligand can be tuned by modifying its substituents. For pyridine-type ligands, electron-donating groups generally increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial in other steps, like nucleophilic attack on a coordinated substrate. chemrxiv.org The amino group in this compound is an electron-donating group, which would increase the basicity of the pyridine nitrogen and enhance its donor capacity. mdpi.com

Steric hindrance is another critical factor that can be exploited to control selectivity. The bulky benzyl group at the 2-position of this compound can create a specific steric environment around the metal center. This can influence the regioselectivity of a reaction by favoring the approach of a substrate from a less hindered direction. For example, in hydroformylation reactions, the steric bulk of phosphine (B1218219) ligands is known to control the ratio of linear to branched aldehyde products. Similarly, the benzyl group could be instrumental in controlling enantioselectivity in asymmetric catalysis if a chiral center is introduced into the ligand structure, for instance, by modifying the benzyl group.

The table below illustrates how modifications to the this compound ligand could hypothetically affect the outcome of a catalytic reaction, based on established principles of ligand effects.

| Ligand Modification | Electronic Effect | Steric Effect | Hypothetical Impact on Catalysis | Example from Literature |

|---|---|---|---|---|

| Addition of an electron-withdrawing group (e.g., -NO2) to the benzyl ring | Decreased electron density on the metal | Minimal change | May favor reductive elimination steps | Electron-deficient pyridone ligands in C-H functionalization chemrxiv.org |

| Replacement of benzyl with a smaller alkyl group (e.g., -CH3) | Minimal change | Decreased steric bulk | May lead to loss of regioselectivity | Steric effects of aminopyridine ligands mdpi.com |

| Introduction of a chiral center on the benzyl group | Minimal change | Chiral steric environment | Potential for enantioselective catalysis | Chiral catalysts for asymmetric hydrogenation wikipedia.org |

Investigation of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where the ligand is not merely a spectator but actively participates in bond activation processes alongside the metal center. wikipedia.org This can occur through various mechanisms, including the ligand acting as a Lewis base or acid, or through aromatization/dearomatization events. wikipedia.org The structure of this compound, featuring a basic amino group and a potentially reactive C-H bond on the benzylic methylene (B1212753) bridge, suggests its potential for engaging in MLC.

One common mode of MLC involves the deprotonation of a ligand to create a more reactive, anionic form that can participate in the catalytic cycle. The amino group of this compound could be deprotonated to form an amido ligand. This amido group could then act as an internal base to deprotonate a substrate or participate directly in bond-forming reactions. For example, in the acceptorless dehydrogenation of alcohols, a ruthenium catalyst bearing a P,N-ligand with a secondary amine was shown to operate via an MLC mechanism involving the deprotonation of the amine. uwo.ca

Furthermore, the benzylic C-H bonds of the 2-benzyl group could also be involved in MLC. In some systems, the activation of these C-H bonds can lead to the formation of cyclometalated species, which are often key intermediates in C-H functionalization catalysis. mdpi.com A zinc(II) complex with N-benzylpyridin-2-amine has been reported to catalyze a tandem cyclization reaction through a radical-type C(sp³)-H activation at the benzylic position. researchgate.net A similar pathway could be envisioned for complexes of this compound.

The investigation of MLC with this compound would involve detailed mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates. The table below outlines potential MLC pathways for a hypothetical metal complex of this compound.

| MLC Pathway | Role of Ligand | Potential Catalytic Application | Supporting Evidence from Literature |

|---|---|---|---|

| Amine Deprotonation | Internal base | Hydrogen transfer reactions (e.g., hydrogenation of polar bonds) | Amine groups stabilizing hydride intermediates nih.gov |

| Benzylic C-H Activation | Formation of a cyclometalated intermediate | Dehydrogenative coupling reactions | Radical-type C(sp³)-H functionalization of N-benzylpyridin-2-amines researchgate.net |

| Aromatization-Dearomatization | Electron sink/source | Hydrogenation/dehydrogenation of heterocycles | Ru-pincer complexes in dehydrogenative imine formation mdpi.com |

Applications in Advanced Materials Science

Utilization of 2-Benzylpyridin-3-amine in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers used in their synthesis. While direct research on MOFs incorporating this compound is limited, principles derived from similar aminopyridine-based ligands can elucidate its potential. For instance, its isomer, N-benzylpyridin-2-amine, has been noted for its potential in constructing coordination networks due to its two nitrogen donor sites. iucr.org

The design of MOF linkers is a key strategy to tune the final properties of the material. For a molecule like this compound to be an effective linker, several of its intrinsic features can be exploited:

Steric Influence of the Benzyl (B1604629) Group: The bulky benzyl group can act as a "steric director," influencing the packing of the framework and potentially leading to the formation of larger pores or specific framework topologies that might not be accessible with smaller ligands. This steric hindrance can prevent dense packing and promote the formation of porous structures.

Functionalization: The amine group provides a site for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial synthesis, enabling the tuning of properties such as gas adsorption selectivity or catalytic activity. The synthesis of amine-functionalized MOFs is a well-established strategy to enhance CO2 capture and for catalysis. rsc.org

Intermolecular Interactions: The benzyl group can participate in π-π stacking interactions with adjacent ligands, which can further stabilize the MOF structure and influence its electronic properties.

The synthesis of new MOFs often involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent. mdpi.com For this compound, this would involve reacting it with a suitable metal salt, such as a nitrate (B79036) or chloride of a transition metal, in a high-boiling point solvent like dimethylformamide (DMF).

The structural characterization of any new MOF is crucial to understanding its properties. While specific data for a this compound-based MOF is not yet available in published literature, we can anticipate the types of characterization that would be performed and the nature of the expected results based on related materials. Techniques such as single-crystal X-ray diffraction would be used to determine the precise arrangement of atoms and the connectivity of the framework. Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material.

The porosity of the resulting MOF would be a key parameter of interest. Nitrogen adsorption-desorption isotherms at 77 K would be measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. For comparison, amine-functionalized MOFs like MIL-101(Cr)-NH2 have shown high surface areas. acs.org

Table 1: Hypothetical Structural and Porosity Data for a MOF Derived from this compound (Illustrative)

| Parameter | Expected Value/Characteristic | Technique |

| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction |

| Space Group | P2₁/c or similar | Single-Crystal X-ray Diffraction |

| Connectivity | 3D pillared-layer or interpenetrated network | Single-Crystal X-ray Diffraction |

| BET Surface Area | 500 - 1500 m²/g | N₂ Adsorption at 77 K |

| Pore Volume | 0.3 - 0.8 cm³/g | N₂ Adsorption at 77 K |

| Pore Size | 8 - 15 Å | N₂ Adsorption at 77 K |

This table is illustrative and presents expected values based on MOFs with similar-sized and functionalized linkers. Actual experimental data for a this compound MOF may vary.

Functional Materials Development

Beyond MOFs, this compound is a promising candidate for the development of other functional materials, particularly those based on supramolecular assembly and those with applications in sensing and separation.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. rsc.org The pyridine (B92270) and amine groups of this compound are capable of forming strong hydrogen bonds, which are a primary tool in directing supramolecular assembly. The benzyl group can participate in π-π stacking and hydrophobic interactions, further guiding the self-assembly process. lew.ro

The formation of supramolecular architectures with pyridine-amide based ligands has been shown to lead to a wide variety of discrete molecular assemblies. rsc.org Similarly, the interplay of hydrogen bonding from the amine and pyridine moieties, along with stacking of the benzyl groups, could lead to the formation of well-defined supramolecular structures such as gels, liquid crystals, or discrete molecular cages in the solid state. For example, the crystal structure of the related N-benzylpyridin-2-amine shows the formation of dimers through N-H···N hydrogen bonds, which are further connected into a three-dimensional network by C-H···π interactions. iucr.orgnih.gov It is reasonable to expect that this compound would exhibit similar, though distinct, supramolecular self-assembly behavior.

The aminopyridine scaffold is a known fluorophore and has been utilized in the development of fluorescent chemosensors for the detection of metal ions. researchgate.netmdpi.com The fluorescence properties of aminopyridine derivatives can be modulated by the coordination of metal ions to the nitrogen atoms, leading to a "turn-on" or "turn-off" fluorescent response. The presence of both a pyridyl and an amino nitrogen in this compound makes it a potential candidate for a chemosensor for various metal cations. The selectivity and sensitivity of such a sensor would be influenced by the specific coordination environment created by the ligand and the electronic effects of the benzyl substituent.

In the area of separation science, materials functionalized with amine groups are known to have a high affinity for acidic gases like CO₂. rsc.org MOFs or other porous materials incorporating this compound could therefore be investigated for applications in gas separation and carbon capture. The basicity of the amine group is a key factor in the strength of this interaction. Furthermore, functionalized porous materials can be used for the adsorption of pollutants from water. Aminopyridine-functionalized materials have been explored for the adsorption of heavy metal ions like Pd(II) from wastewater. researchgate.net

Table 2: Potential Sensing and Separation Applications of this compound-Based Materials

| Application | Principle | Target Species |

| Fluorescent Sensing | Chelation-enhanced or -quenched fluorescence | Metal cations (e.g., Fe³⁺, Hg²⁺, Cu²⁺) |

| Gas Separation | Acid-base interactions with the amine group | CO₂ from gas mixtures |

| Adsorptive Separation | Coordination with the aminopyridine moiety | Heavy metal ions from aqueous solutions |

Theoretical and Computational Chemistry of 2 Benzylpyridin 3 Amine

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Benzylpyridin-3-amine. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for determining the optimized geometry and electronic properties of molecules in their ground state. For this compound, these calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which define its three-dimensional structure. A commonly used functional for such calculations is B3LYP, combined with a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for substituted pyridines and aromatic amines. ias.ac.inworldscientific.comderpharmachemica.com

The presence of the benzyl (B1604629) group on the pyridine (B92270) ring and the amino group at the 3-position introduces interesting structural features. The benzyl group is not planar with the pyridine ring, and the C-C bond connecting the phenyl and pyridinyl moieties allows for rotational freedom. The amino group also influences the electronic distribution within the pyridine ring.

Table 1: Illustrative Ground State Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy | (Typical value in Hartrees) |

| Dipole Moment | (Typical value in Debye) |

| C2-N1 Bond Length | (Typical value in Å) |

| C3-N(amine) Bond Length | (Typical value in Å) |

| C2-C(benzyl) Bond Length | (Typical value in Å) |

| Pyridine Ring Planarity | (Deviation from planarity in degrees) |

Note: The values in this table are illustrative and represent typical expected outcomes from DFT calculations on similar aromatic amines and substituted pyridines.

Conformational Analysis and Energy Landscapes

The flexibility of the benzyl group in this compound gives rise to multiple possible conformations. The rotation around the C-C single bond connecting the phenyl and pyridine rings, as well as the rotation of the amino group, leads to different spatial arrangements of the atoms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C2-C(benzyl)-C(phenyl)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 |

| 2 | ~180° (anti) | (Typically a few kcal/mol higher) |

| 3 | ~0° (eclipsed) | (Represents a transition state) |

Note: This table presents a simplified, illustrative example of a conformational analysis. The actual energy landscape may be more complex.

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Structure

The electronic structure of this compound is central to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comacs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine and benzyl rings. The presence of the amino group, an electron-donating group, will raise the energy of the HOMO compared to unsubstituted pyridine, making the molecule more susceptible to electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | (Typical value) |

| LUMO | (Typical value) |

| HOMO-LUMO Gap | (Typical value) |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Reaction Mechanism Predictions and Validation

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to obtain experimentally.

Computational Elucidation of Transition States and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energy barriers. This information is key to understanding the kinetics of a reaction. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the amino group, DFT calculations can be used to model the entire reaction coordinate.

For instance, in a hypothetical electrophilic aromatic substitution reaction, the calculations would model the formation of the sigma complex (the intermediate) and the preceding and succeeding transition states. The calculated energy barriers for different possible reaction pathways can help predict the regioselectivity of the reaction. Computational studies on similar pyridine derivatives have successfully elucidated such mechanisms. acs.orgresearchgate.netresearchgate.netnih.gov

Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Formation of Intermediate | TS1 | (Typical value) |

| Step 2: Product Formation | TS2 | (Typical value) |

Note: This table provides an illustrative example of the kind of data obtained from computational studies of reaction mechanisms.

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including a number of solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as in the protonation of the amino group of this compound, solvent effects are particularly important. The solvent can stabilize charged intermediates and transition states, thereby lowering the energy barriers and affecting the reaction rate. Computational studies on amine reactions have highlighted the crucial role of the solvent in determining the reaction outcome. aip.orgrsc.orgnih.govntnu.noresearchgate.net

Table 5: Illustrative Comparison of Reaction Energetics in Gas Phase and Solution

| Parameter | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| Activation Energy (Step 1) | (Typical value) | (Typically lower) |

| Reaction Energy | (Typical value) | (Can be significantly different) |

Note: This table illustrates the general trend of how a polar solvent like water can influence reaction energetics.

The exploration of the chemical space of this compound through theoretical and computational methods provides significant insights into its intrinsic properties and potential interactions. These in silico approaches are fundamental in predicting molecular behavior and guiding further experimental research.

Molecular Dynamics (MD) Simulations: Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic nature of this compound. frontiersin.org These simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility. frontiersin.org The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzyl and pyridine rings, as well as the orientation of the amino group.

Studies on similar N-aryl and benzyl-substituted heterocyclic systems have demonstrated the utility of computational methods, such as Density Functional Theory (DFT), in calculating the energy profiles of different rotamers. For instance, calculations on N-benzyl-3-methylpyridine-2-amine revealed distinct energy minima for different conformations, highlighting that substituents can significantly influence the preferred spatial arrangement of the molecule. semanticscholar.org A potential energy surface (PES) scan for this compound would likely reveal the energy barriers between different conformational states, identifying the most stable, low-energy conformations. researchgate.netnih.gov The presence of the amino group at the 3-position is expected to influence the electronic distribution and, consequently, the rotational barriers and conformational preferences compared to other benzylpyridine isomers. semanticscholar.org

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Flexibility |

| C(phenyl)-C(phenyl)-CH2-C(pyridine) | Rotation of the benzyl group relative to the methylene (B1212753) bridge. | High |

| C(phenyl)-CH2-C(pyridine)-C(pyridine) | Rotation of the benzyl group relative to the pyridine ring. | High |

| C(pyridine)-C(pyridine)-N-H | Rotation of the amino group. | Moderate |

| H-N-C(pyridine)-C(pyridine) | Orientation of the amino group hydrogens. | Moderate |

This table represents a theoretical framework for analyzing the conformational flexibility of this compound. The actual rotational barriers and flexibility would be determined through specific computational studies.

Ligand-Receptor Interactions (if applicable to theoretical binding modes, not clinical)

While specific clinical applications are outside the scope of this article, the theoretical binding modes of this compound to potential receptor targets can be explored using computational techniques like molecular docking and MD simulations. frontiersin.org These methods are instrumental in structure-based drug design, providing hypotheses about how a ligand might interact with a receptor's binding site. scispace.com

Molecular docking simulations would predict the preferred binding orientation of this compound within a given protein's active site. The predicted binding affinity is often expressed as a scoring function, which estimates the strength of the interaction. For a molecule like this compound, several types of interactions would be crucial for binding to a hypothetical receptor.

The pyridine nitrogen and the exocyclic amino group are capable of acting as hydrogen bond acceptors and donors, respectively. The aromatic nature of both the pyridine and benzyl rings allows for the formation of π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. Furthermore, the benzyl group can engage in hydrophobic interactions.

MD simulations of a ligand-receptor complex can further refine the docked pose and provide a more dynamic picture of the interaction. nih.gov These simulations can reveal the stability of the binding mode, the role of solvent molecules, and the conformational changes that may occur in both the ligand and the receptor upon binding. The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD simulation trajectories using methods like MM/PBSA or MM/GBSA. frontiersin.org

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site

| Type of Interaction | Functional Group(s) Involved | Potential Interacting Receptor Residues |

| Hydrogen Bond Donor | Amino group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Amino Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Pyridine ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Benzyl group | Alanine, Valine, Leucine, Isoleucine, Proline |

| Cation-π Interactions | Pyridinium ion (if protonated) | Tryptophan, Tyrosine |

This table outlines the theoretical interaction potential of this compound based on its chemical structure. The actual interactions would depend on the specific topology and chemical nature of a receptor's binding site.

In silico studies on related pyridine derivatives have shown that subtle changes in the substitution pattern can significantly alter binding affinity and selectivity for different receptors. mdpi.com Therefore, the specific placement of the benzyl and amino groups on the pyridine ring in this compound would dictate its unique interaction profile with any given biological target.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are the starting point for structural analysis.

¹H NMR: The proton NMR spectrum of 2-benzylpyridin-3-amine would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the amine group (-NH₂). The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the amine protons typically appear as a somewhat broadened signal, while the aromatic protons of the pyridine and benzene (B151609) rings would resonate in the downfield region (typically δ 6.5-8.5 ppm). The methylene protons would appear as a singlet in the range of δ 4.0-4.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see signals corresponding to the carbons of the pyridine ring, the phenyl ring, and the methylene bridge. The specific chemical shifts would help confirm the substitution pattern.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. iucr.org These experiments reveal correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of protons within the pyridine and phenyl rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the methylene protons and the carbons of both the pyridine and phenyl rings.

| Technique | Purpose for this compound Analysis |

| ¹H NMR | Identifies all unique proton environments (aromatic, methylene, amine). |

| ¹³C NMR | Identifies all unique carbon environments. |

| COSY | Establishes proton-proton coupling networks within the pyridine and phenyl rings. |

| HSQC | Links each proton signal to its directly attached carbon atom. |

| HMBC | Confirms connectivity between molecular fragments (e.g., benzyl (B1604629) to pyridine). |

Advanced NMR Methods for Conformational and Dynamic Studies

Beyond basic structural assignment, advanced NMR experiments can probe the molecule's 3D shape (conformation) and how it changes over time (dynamics).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal the preferred rotational conformation of the benzyl group relative to the pyridine ring by showing spatial correlations between specific protons on each ring. mdpi.com

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like the rotation around the C-C bond connecting the two rings or the exchange rate of the amine protons.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of all atoms can be determined with high precision. nih.gov This provides accurate data on bond lengths, bond angles, and torsional angles. For related isomers like N-benzylpyridin-2-amine, crystal structure analysis has revealed details such as the dihedral angle between the benzene and pyridine rings and the formation of hydrogen-bonded dimers in the solid state. iucr.orgiucr.org A similar analysis for this compound would precisely define its molecular geometry and intermolecular interactions, such as hydrogen bonds involving the amine group and the pyridine nitrogen.

| Parameter | Information Yielded for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N). |

| Bond Angles | Angles between adjacent bonds, defining the local geometry. |

| Torsion Angles | Defines the conformation of the molecule, such as the twist between the rings. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds and other non-covalent packing forces. |

Co-crystal and Complex Structures of this compound

The amine and pyridine functionalities in this compound make it an excellent candidate for forming co-crystals and metal complexes. X-ray diffraction is essential for characterizing these multi-component systems.

Co-crystals: These are crystalline structures containing two or more different neutral molecules. This compound could form co-crystals with other molecules through hydrogen bonding.

Complex Structures: As a ligand, this compound can coordinate to metal ions through its nitrogen atoms. Single crystal X-ray diffraction of such complexes would reveal the coordination geometry around the metal center and how the ligand's conformation might change upon binding. researchgate.net Studies on complexes of similar benzylpyridine ligands have shown their ability to form stable structures with various metals. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide a characteristic "fingerprint" for a compound, revealing information about its functional groups and bonding. tanta.edu.eg

The IR and Raman spectra of this compound would be characterized by vibrations associated with its constituent parts: the pyridine ring, the monosubstituted benzene ring, the amine group, and the methylene bridge.

N-H Vibrations: The amine group would show characteristic stretching vibrations (ν) in the 3300-3500 cm⁻¹ region. Primary amines typically exhibit two bands corresponding to symmetric and asymmetric stretching.

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be found just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations of the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

Ring Vibrations and Bending Modes: The region below 1400 cm⁻¹ contains a complex series of signals corresponding to various bending, rocking, and twisting motions of the entire molecule.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to calculate the theoretical vibrational frequencies, which aids in the precise assignment of each observed band in the IR and Raman spectra. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| N-H Bend (amine) | 1590 - 1650 | IR |

| CH₂ Bend | ~1465 | IR |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by distinct bands corresponding to its primary amine, aromatic rings, and alkyl bridge.

The primary amine (-NH₂) group is a key feature. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes. core.ac.ukjocpr.com The N-H bending or scissoring vibration is expected to appear around 1650-1580 cm⁻¹. core.ac.uk Aromatic C-H stretching vibrations from both the pyridine and benzene rings are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) bridge would appear just below this value, typically in the 2950-2850 cm⁻¹ range.